(2R,3S)-2-(bromomethyl)-3-phenyloxirane
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R)-2-(bromomethyl)-3-phenyloxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGMFGUNEQKSGF-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@@H](O2)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Control and Enantioselective Approaches in 2r,3s 2 Bromomethyl 3 Phenyloxirane Synthesis
Enantioselective Catalysis in the Formation of Chiral Oxiranes
Enantioselective catalysis provides the most efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. For the synthesis of chiral oxiranes like (2R,3S)-2-(bromomethyl)-3-phenyloxirane, the Sharpless Asymmetric Epoxidation is a cornerstone methodology. dalalinstitute.comresearchgate.netorganic-chemistry.org This reaction is specifically designed for the epoxidation of prochiral allylic alcohols, using a catalytic system composed of titanium tetraisopropoxide [Ti(OiPr)₄], an oxidizing agent such as tert-butyl hydroperoxide (TBHP), and a chiral diethyl tartrate (DET) or diisopropyl tartrate (DIPT) ligand. dalalinstitute.comunits.it
The choice of the chiral tartrate enantiomer dictates which face of the alkene is epoxidized. When the allylic alcohol is oriented with the C-OH bond pointing to the lower right in a planar depiction, using (+)-DET directs oxygen delivery to the bottom face of the double bond, while (-)-DET directs it to the top face. youtube.com For a precursor like (E)-cinnamyl alcohol, this method allows for the predictable synthesis of a specific enantiomer of the corresponding glycidol. Subsequent modification of the hydroxymethyl group to a bromomethyl group would yield the target compound. The high degree of enantioselectivity is a hallmark of this reaction, often exceeding 90% enantiomeric excess (ee). harvard.edu
| Allylic Alcohol Substrate | Chiral Ligand | Catalyst System | Typical Product Configuration | Reported Enantiomeric Excess (ee) |
|---|---|---|---|---|
| (E)-Cinnamyl alcohol | (+)-DET | Ti(OiPr)₄, TBHP | (2R,3R)-3-phenylglycidol | >95% |
| (E)-Cinnamyl alcohol | (-)-DET | Ti(OiPr)₄, TBHP | (2S,3S)-3-phenylglycidol | >95% |
| (E)-3-(3-Chlorophenyl)-2-propen-1-ol | (+)-DIPT | Ti(OiPr)₄, Cumene Hydroperoxide | (2R,3R)-Epoxy-3-(3-chlorophenyl)-1-propanol | High |
| (E)-3-(3-Chlorophenyl)-2-propen-1-ol | (-)-DIPT | Ti(OiPr)₄, Cumene Hydroperoxide | (2S,3S)-Epoxy-3-(3-chlorophenyl)-1-propanol | High |
Diastereoselective Induction in Synthetic Routes to this compound and its Analogues
Diastereoselective control refers to the preferential formation of one diastereomer over others. In the context of 2,3-disubstituted oxiranes, this typically means controlling the formation of the trans isomer versus the cis isomer. The (2R,3S) configuration of the target molecule is a trans diastereomer.
The geometry of the starting alkene is a critical factor in achieving high diastereoselectivity. Epoxidation of (E)-alkenes, such as (E)-cinnamyl alcohol or its derivatives, overwhelmingly yields trans-epoxides. organic-chemistry.org This is because the reaction transition state favors an approach of the oxidizing agent that minimizes steric hindrance, leading to a product where the substituents are on opposite sides of the oxirane ring. Methods like the Sharpless epoxidation or reactions using peroxy acids (e.g., m-CPBA) on (E)-allylic alcohols are highly diastereoselective for the trans product. organic-chemistry.org The directing effect of the allylic hydroxyl group, which coordinates to the metal catalyst in the Sharpless protocol, further locks the conformation of the substrate to ensure high diastereoselectivity alongside enantioselectivity. dalalinstitute.com
| Substrate | Reagent | Major Diastereomer Product | Diastereomeric Ratio (trans:cis) |
|---|---|---|---|
| (E)-Cinnamyl alcohol | m-CPBA | trans-3-Phenylglycidol | High |
| (E)-Cinnamyl alcohol | Sharpless Reagent (+)-DET | (2R,3R)-3-Phenylglycidol (trans) | >95:5 |
| (E)-But-2-en-1-ol | m-CPBA | trans-3-Methyloxiranemethanol | >95:5 |
Dynamic Kinetic Resolution and Classical Resolution Techniques for Chiral Bromomethyloxiranes
When an enantioselective synthesis is not feasible, racemic mixtures of chiral epoxides can be separated using resolution techniques. Kinetic resolution (KR) involves the selective reaction of one enantiomer from a racemic pair with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantioenriched starting material and the product. nih.gov
A highly effective method for resolving racemic epoxides is the Jacobsen Hydrolytic Kinetic Resolution (HKR). nih.govyoutube.com This technique employs a chiral (salen)Co(III) complex as a catalyst to selectively hydrolyze one enantiomer of the epoxide to its corresponding 1,2-diol, leaving the other enantiomer unreacted and in high enantiomeric excess. unipd.it For a racemic mixture of (±)-2-(bromomethyl)-3-phenyloxirane, using the (R,R)-Jacobsen catalyst would selectively hydrolyze the (2S,3R) enantiomer, allowing for the isolation of the desired (2R,3S) enantiomer with >99% ee. unipd.it A key advantage of KR is that both the recovered epoxide and the resulting diol product are valuable, enantioenriched chiral building blocks. youtube.com
Dynamic kinetic resolution (DKR) is an even more powerful variation where the slower-reacting enantiomer is continuously racemized in situ. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. researchgate.net Chemoenzymatic DKR methods, combining a metal catalyst for racemization with a lipase (B570770) (such as Novozym 435) for selective acylation, have proven effective for various chiral substrates. nih.govresearchgate.net
| Resolution Method | Racemic Substrate | Chiral Catalyst/Enzyme | Recovered Epoxide (ee) | Product (ee) |
|---|---|---|---|---|
| Hydrolytic Kinetic Resolution (HKR) | (±)-Styrene oxide | (R,R)-(salen)Co(III)OAc | >99% (R)-Styrene oxide | >98% (S)-1-Phenyl-1,2-ethanediol |
| Hydrolytic Kinetic Resolution (HKR) | (±)-Propylene oxide | (S,S)-(salen)Co(III)OAc | >99% (S)-Propylene oxide | >98% (R)-1,2-Propanediol |
| Enzymatic Kinetic Resolution | (±)-2-Arylpiperazines | n-BuLi/(+)-sparteine | up to 99:1 er | up to 99:1 er (derivatized) |
| Enzymatic Acylation | (±)-1-Phenylethanol | Novozym 435 (CALB) | High | High |
Strategies for Central-to-Axial Chirality Transfer in Related Oxirane Systems
Central-to-axial chirality transfer is an advanced stereochemical strategy where the point chirality of a stereocenter is used to control the formation of axial chirality (atropisomerism) in the product molecule. rsc.org While direct examples starting from this compound are not prevalent, a clear synthetic strategy can be formulated based on established principles of epoxide chemistry.
The core of this strategy involves the stereospecific ring-opening of the chiral epoxide with a bulky, pro-atropisomeric nucleophile. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of configuration at the carbon center being attacked. masterorganicchemistry.com For this compound, nucleophilic attack at the less sterically hindered bromomethyl-bearing carbon (C2) is expected. masterorganicchemistry.com
If a nucleophile such as a sterically hindered 2,6-disubstituted aniline (B41778) or a 1-naphthol (B170400) derivative is used, the ring-opening would generate an intermediate where the newly formed stereocenters dictate the spatial orientation of the bulky aryl groups. A subsequent bond-forming reaction, such as an intramolecular cyclization or a coupling reaction that forms the bond defining the chiral axis, would lock the molecule into a specific, atropisomeric conformation. The chirality of the C2 and C3 centers of the original epoxide would thereby be transferred to the new chiral axis of the product.
| Step | Reactants | Process | Stereochemical Outcome |
|---|---|---|---|
| 1 | This compound + Bulky Nucleophile (e.g., 2,6-dimethylaniline) | Sₙ2 Ring-Opening | Creates a new stereocenter with controlled configuration (e.g., (2R,3S) starting material gives a specific amino alcohol diastereomer). |
| 2 | Ring-Opened Intermediate | Intramolecular Cyclization / Bond Formation (e.g., Buchwald-Hartwig amination) | Forms a rigid heterocyclic system where rotation around the new aryl-N or aryl-C bond is restricted. |
| 3 | Final Product | Loss of original stereocenters (optional, e.g., via aromatization) | The stereochemistry of the intermediate dictates the final, stable atropisomeric conformation of the axially chiral product. |
In-depth Analysis of this compound Reveals Limited Specific Research
The reactivity of substituted oxiranes is a well-established area of organic chemistry. The presence of a phenyl group at the C3 position and a bromomethyl group at the C2 position in the target molecule suggests a rich and complex reactivity profile. However, without specific studies on this compound, any discussion on its specific reaction pathways, the influence of its unique substitution pattern on ring reactivity, or its behavior under thermal and photochemical conditions would be speculative.
General principles of oxirane chemistry would predict that the molecule undergoes regio- and stereoselective ring-opening reactions. Nucleophilic attack would likely be influenced by the steric hindrance of the substituents and the electronic effects of the phenyl and bromomethyl groups. Similarly, electrophilic activation, typically with Lewis acids, would be expected to enhance the reactivity of the oxirane ring.
The bromomethyl substituent, being a potential leaving group itself, could introduce additional complexity to the reaction mechanisms, possibly leading to rearrangements or participation in the ring-opening process. However, the extent of this influence and the specific conditions under which different pathways are favored remain uninvestigated for this specific compound.
Furthermore, there is a lack of specific data regarding the thermal and photochemical transformations of this compound. While general knowledge of oxirane chemistry suggests possibilities such as ring cleavage and rearrangements, the specific products and mechanisms for this compound have not been documented. Likewise, its potential role in oxygen atom transfer reactions is not described in the available literature.
Reactivity and Mechanistic Investigations of 2r,3s 2 Bromomethyl 3 Phenyloxirane
Ring Expansion and Rearrangement Processes
The strained three-membered ring of oxiranes, coupled with the presence of a phenyl group and a bromomethyl substituent, makes (2R,3S)-2-(bromomethyl)-3-phenyloxirane a substrate primed for a variety of ring expansion and rearrangement reactions. These transformations are typically initiated by the cleavage of a carbon-oxygen bond, facilitated by acid catalysis or nucleophilic attack, leading to the formation of more stable carbocyclic or heterocyclic systems. Mechanistic investigations into related compounds, particularly other 3-aryloxiranes, provide a framework for understanding the potential pathways available to this specific stereoisomer.
One of the principal rearrangement pathways for epoxides is the Meinwald rearrangement, which involves the Lewis acid-catalyzed isomerization of an epoxide to a carbonyl compound. For this compound, this would theoretically proceed through the formation of a carbocation intermediate upon coordination of a Lewis acid to the epoxide oxygen. The subsequent 1,2-hydride or alkyl shift would then lead to the corresponding aldehyde or ketone. The regioselectivity of the initial C-O bond cleavage is a critical factor, with the stability of the resulting carbocation playing a key role. In the case of 3-aryloxiranes, the phenyl group can stabilize a positive charge at the adjacent carbon, influencing the reaction's direction.
Theoretical studies, such as Density Functional Theory (DFT) calculations on similar 3-aryloxirane-2-carboxamides, have highlighted the significant influence of proximal functional groups on the mechanism of acid-catalyzed rearrangements. nih.govresearchgate.netnih.gov These studies reveal that neighboring groups can have strong synergetic effects, directing the course of the oxirane-opening and subsequent rearrangement sequences. nih.govresearchgate.netnih.gov For instance, an adjacent amide group can act as an internal proton shuttle, facilitating hydrogen shifts, while an aryl group can participate in ring-closing events via Friedel-Crafts type alkylations. nih.govresearchgate.netnih.gov While this compound lacks a carboxamide group, the principles of neighboring group participation are still relevant, with the bromomethyl and phenyl groups poised to influence the reaction's outcome.
Ring expansion of epoxides to form four-membered rings, such as oxetanes, is another significant transformation. This can be achieved through various synthetic methodologies, often involving an intramolecular cyclization. In the case of this compound, treatment with a suitable base could initiate an intramolecular Williamson ether synthesis. The initial step would involve the deprotonation of a transiently formed hydroxyl group, followed by an intramolecular S(_N)2 attack of the resulting alkoxide on the carbon bearing the bromine atom. This process would lead to the formation of a 3-phenyl-3-hydroxyoxetane. The stereochemistry of the starting epoxide would be expected to influence the stereochemical outcome of the resulting oxetane.
The table below outlines the hypothetical products of these key rearrangement and ring expansion reactions, based on established mechanistic principles for analogous compounds.
| Reaction Type | Initiator/Catalyst | Key Intermediate | Potential Product(s) |
| Meinwald Rearrangement | Lewis Acid (e.g., BF(_3), AlCl(_3)) | Carbocation | Phenylacetaldehyde derivative or a-phenyl-a-bromoacetone |
| Intramolecular Ring Expansion | Base (e.g., NaH, KOtBu) | Alkoxide | 3-Phenyl-3-hydroxyoxetane |
| Acid-Catalyzed Hydrolysis | Protic Acid (e.g., H(_2)SO(_4)) | Protonated Epoxide | 1-Bromo-3-phenyl-2,3-propanediol |
It is important to note that the actual product distribution and reaction feasibility would be highly dependent on the specific reaction conditions, including the choice of solvent, temperature, and the nature of the acid or base used. Detailed experimental studies on this compound are necessary to fully elucidate the mechanistic pathways and to isolate and characterize the resulting products. The interplay between the electronic effects of the phenyl group and the steric and electronic influence of the bromomethyl group will ultimately govern the regioselectivity and stereoselectivity of these transformations.
Derivatization and Transformative Reactions of 2r,3s 2 Bromomethyl 3 Phenyloxirane
Conversion to Other Highly Functionalized Chiral Intermediates
The oxirane ring of (2R,3S)-2-(bromomethyl)-3-phenyloxirane is susceptible to nucleophilic attack, leading to the formation of a diverse array of chiral intermediates. The regioselectivity of the ring-opening is influenced by the nature of the nucleophile and the reaction conditions.
A common transformation involves the ring-opening of the epoxide with azide (B81097) nucleophiles, such as sodium azide. This reaction typically proceeds with high regioselectivity, with the azide attacking the less hindered carbon atom of the epoxide ring (C3), resulting in the formation of chiral azido (B1232118) alcohols. For instance, the use of cerium(III) chloride as a promoter facilitates the regioselective opening of epoxides with sodium azide under mild and neutral conditions, affording 1,2-azido alcohols in excellent yields. organic-chemistry.org This approach provides a convenient route to chiral 1,2-azidoamines, which are valuable precursors for the synthesis of amino alcohols and other nitrogen-containing compounds.
The resulting azido alcohols can be further elaborated. For example, reduction of the azide group to an amine, followed by protection and subsequent functional group manipulations, can lead to the synthesis of biologically active molecules. The conversion of a related (2S,3S)-3-phenyloxiran-2-ylmethanol derivative to a precursor of (-)-pseudoephedrine (B34784) highlights the synthetic utility of these chiral building blocks. researchgate.net
Below is a table summarizing representative transformations of this compound into other chiral intermediates.
| Nucleophile | Product | Key Features |
| Sodium Azide (NaN₃) | Chiral Azido Alcohol | Regioselective attack at C3, precursor to amino alcohols. |
| Amines (R-NH₂) | Chiral Amino Alcohol | Regioselective ring-opening, synthesis of chiral ligands and pharmaceutical intermediates. |
| Organocuprates (R₂CuLi) | Chiral Alcohol | C-C bond formation, introduction of alkyl or aryl groups. |
| Thiols (R-SH) | Chiral Thioether Alcohol | Introduction of sulfur functionality. |
Alkylation Reactions Utilizing the Bromomethyl Group
The bromomethyl group in this compound provides a handle for various alkylation reactions, allowing for the introduction of this chiral three-carbon unit into a wide range of molecules. This moiety can act as an electrophile in reactions with various nucleophiles, including enolates, amines, and other heteroatomic species.
Enolates, generated from ketones, esters, or other carbonyl compounds, can be alkylated at the α-position by this compound. This reaction, proceeding via an SN2 mechanism, forms a new carbon-carbon bond and introduces the chiral oxirane functionality. The use of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is often employed to ensure complete and irreversible formation of the enolate.
Nitrogen nucleophiles, such as primary and secondary amines, can also be readily alkylated by the bromomethyl group. These N-alkylation reactions lead to the formation of chiral amino-epoxides. However, a common challenge in the alkylation of amines is the potential for overalkylation, as the resulting secondary or tertiary amine products are often more nucleophilic than the starting amine. To achieve selective monoalkylation, specific strategies, such as using a large excess of the starting amine or employing a competitive deprotonation/protonation strategy, can be implemented. nih.gov
The table below illustrates the types of alkylation reactions involving the bromomethyl group of this compound.
| Nucleophile | Product Type | Reaction Conditions |
| Ketone Enolate | α-Alkylated Ketone | Strong base (e.g., LDA), aprotic solvent. |
| Ester Enolate | α-Alkylated Ester | Strong base (e.g., LDA), aprotic solvent. |
| Primary Amine | Secondary Amino-epoxide | Excess amine or controlled conditions to prevent dialkylation. |
| Secondary Amine | Tertiary Amino-epoxide | Standard alkylation conditions. |
Cycloaddition and Annulation Strategies with this compound Derivatives
While direct cycloaddition reactions involving the oxirane ring of this compound are not commonly reported, derivatives of this compound can participate in various cycloaddition and annulation strategies to construct more complex cyclic systems. The functional groups introduced through the reactions described in the previous sections can be utilized to initiate or participate in intramolecular cyclization reactions.
For instance, an azido alcohol derived from the ring-opening of the epoxide can undergo an intramolecular [3+2] cycloaddition (Huisgen cycloaddition) if an alkyne functionality is present in the molecule, leading to the formation of fused or spirocyclic triazoles.
Annulation strategies often involve a sequence of reactions where the initial alkylation or ring-opening is followed by a subsequent cyclization step. For example, the product of an enolate alkylation can be designed to contain a functional group that can subsequently react with the epoxide or a derivative thereof.
Multicomponent Reactions Incorporating Oxirane Derivatives
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer an efficient approach to molecular complexity. While direct participation of this compound in well-known MCRs like the Ugi or Passerini reactions is not extensively documented, its derivatives can be valuable substrates for such transformations.
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. A derivative of this compound, for example, an aldehyde obtained by oxidation of a primary alcohol formed from the ring-opening, could potentially be used as the carbonyl component in a Passerini reaction.
The Ugi reaction is a four-component reaction involving a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. Similar to the Passerini reaction, derivatives of this compound bearing one of the required functional groups could be incorporated into Ugi-type syntheses to generate complex, chiral molecules.
The table below outlines the potential incorporation of derivatives of this compound in multicomponent reactions.
| Multicomponent Reaction | Required Functional Group on Oxirane Derivative | Potential Product Class |
| Passerini Reaction | Aldehyde or Ketone | Chiral α-Acyloxy Amides |
| Ugi Reaction | Aldehyde, Ketone, Amine, or Carboxylic Acid | Chiral α-Acylamino Amides |
Computational and Theoretical Studies on Oxirane Reactivity and Stereocontrol Relevant to 2r,3s 2 Bromomethyl 3 Phenyloxirane
Quantum Chemical Calculations for Reaction Mechanisms and Energetics
Quantum chemical calculations have become a cornerstone in the mechanistic analysis of organic reactions. wayne.edu By solving approximations of the Schrödinger equation, these methods can determine the electronic structure and energy of molecules, including transient species like transition states. wayne.edu This capability is particularly valuable for studying the strained three-membered ring of oxiranes, whose reactions are often governed by a delicate balance of steric and electronic factors.
Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost with accuracy, making it suitable for studying complex organic reactions. mdpi.com DFT has been extensively applied to investigate the mechanisms of oxirane ring-opening reactions under various conditions. figshare.comresearchgate.net These reactions are critical transformations, as the strained epoxide ring can be opened by a wide range of nucleophiles, making them versatile synthetic intermediates. ucdavis.edu
Computational studies using DFT can model these reactions to predict their feasibility and regioselectivity. For instance, DFT calculations have been used to elucidate the SN2-type mechanism of acid-catalyzed ring-opening, where the protonation of the epoxide oxygen activates the ring for nucleophilic attack. acs.org Studies on bifunctional catalysts for CO2/epoxide copolymerization have employed DFT to understand how the catalyst facilitates propylene (B89431) oxide ring-opening, analyzing various stereoisomers and transition states. figshare.com The choice of DFT functional and basis set is critical for obtaining accurate results, as shown in the table below, which summarizes computational parameters used in various studies of epoxide reactions.
| Study Focus | DFT Functional(s) | Basis Set(s) | Key Findings |
|---|---|---|---|
| Sharpless Epoxidation | M06-2X | 6-311+G(d,p) | Modeled structures and energetics of the catalytic cycle. mdpi.com |
| CO2/Epoxide Copolymerization | Not Specified | Not Specified | Demonstrated preference for nucleophilic attack at the methylene-carbon. figshare.com |
| Ring Opening with Alcohols | Not Specified | Not Specified | Activation energy determined to be 53 ± 7 kJ mol-1 with Sn-Beta catalyst. acs.org |
| Ring Opening in ROCOP | rwB97XD | 6-31+g(d,p), 6-311+g(d) | Investigated the mechanism of cyclohexene (B86901) oxide ring opening. researchgate.net |
A potential energy surface (PES) is a multidimensional surface that represents the potential energy of a molecular system as a function of its geometric coordinates. acs.orgbeilstein-journals.org By mapping the PES, chemists can visualize the entire energy landscape of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. beilstein-journals.org The transition state resides at a saddle point on the PES, and the energy difference between the reactants and the transition state defines the activation energy or activation barrier (ΔG‡). mdpi.com
All reactions must overcome an activation barrier to proceed. mdpi.com This barrier represents the energy required to distort the reactants into the high-energy transition state geometry. mdpi.com Quantum chemical calculations are adept at locating transition states and calculating their energies, thereby providing a quantitative measure of the reaction's kinetic feasibility. A higher activation barrier corresponds to a slower reaction rate. For example, DFT calculations on the ring-opening of epoxides with alcohols over a Sn-Beta catalyst determined an activation energy of 53 ± 7 kJ mol-1. acs.org This information is critical for optimizing reaction conditions and predicting outcomes.
| Reaction Type | Catalyst/Conditions | Calculated Activation Barrier (kcal/mol) | Computational Method |
|---|---|---|---|
| Epoxide Ring Opening (in HIV-1 Protease) | Enzymatic (Aspartic Dyad) | ~15–21 | DFT (B3LYP, MPW1K, M05-2X) |
| Metal-free Epoxide Opening | Gas-phase | 14.1 | DFT |
| Epoxide Ring Opening (with Alcohols) | Sn-Beta Zeolite | ~12.7 | DFT |
Modeling of Stereoselectivity and Enantiocontrol in Oxirane Formation and Reaction
Achieving stereocontrol is a central goal in modern organic synthesis, and computational modeling is a powerful tool for understanding and predicting the stereochemical outcomes of reactions. For chiral molecules like (2R,3S)-2-(bromomethyl)-3-phenyloxirane, reactions at the epoxide ring can lead to different stereoisomers. Modeling helps to elucidate the factors that govern this selectivity.
Computational studies, particularly using DFT, have been instrumental in explaining the enantioselectivity of catalytic reactions such as the Sharpless epoxidation, which produces chiral 2,3-epoxyalcohols from allylic alcohols. mdpi.com These models can analyze the transition state structures for the formation of different stereoisomers, revealing that the preferred product is formed via a lower-energy transition state. mdpi.com The calculations can pinpoint the specific non-covalent interactions (e.g., steric hindrance, hydrogen bonding) between the substrate and the chiral catalyst that are responsible for stabilizing one transition state over another. mdpi.com Similarly, DFT has been used to study the stereoselectivity of epoxide ring-opening in copolymerization reactions, indicating a preference for the ring-opening of one epoxide enantiomer over the other. figshare.com In some cases, computational design has been used to engineer catalysts that can produce a single enantiomer from a racemic mixture of epoxides with high enantiomeric excess.
Mechanistic Insights from Computational Simulations of Oxirane Transformations
Computational simulations provide a molecular-level "movie" of a chemical reaction, offering profound mechanistic insights that complement experimental observations. By tracing the reaction pathway on the potential energy surface, these simulations can confirm or refute proposed mechanisms, identify key intermediates, and reveal the precise sequence of bond-breaking and bond-forming events.
For instance, a theoretical study on the inhibition of HIV-1 protease by epoxide inhibitors used DFT methods to investigate two possible ring-opening mechanisms. The calculations predicted the reaction to be a general acid-catalyzed SN2 substitution, proceeding through a concerted mechanism with a specific reaction barrier. This level of detail helps in designing more effective inhibitors. In another example, computational analysis of the photochemical dissociation of the parent oxirane confirmed the Gomer-Noyes mechanism, which involves a sequence of ring opening, internal proton transfer, and C-C bond breaking. mdpi.com These simulations can also provide timescales for each step of the reaction, offering a complete dynamic picture of the transformation. mdpi.com
Investigation of Non-Adiabatic Effects in Photochemical Processes of Oxiranes
Most computational studies of chemical reactions are based on the Born-Oppenheimer (BO) approximation, which assumes that the motion of electrons and nuclei can be treated separately because electrons are much lighter and move much faster. This approximation is valid for most thermal reactions that occur on a single electronic ground state potential energy surface. However, in photochemical reactions, the absorption of light promotes a molecule to an electronically excited state. In these situations, the energy gap between different electronic states can become small, and the BO approximation may break down.
The dynamics that involve transitions between different electronic states are known as non-adiabatic dynamics. Investigating these non-adiabatic effects is crucial for understanding photochemical processes. Computational methods like trajectory surface hopping have been developed to simulate these events. A study on the photochemical dissociation of oxirane used a constrained DFT/classical trajectory surface hopping approach to model the reaction. mdpi.com The results confirmed that after initial excitation, the ring opening is completed within 30-40 femtoseconds, driven by the lowest excited state (S₁). mdpi.com Subsequent molecular decomposition then occurs in the ground state (S₀). mdpi.com This work highlights how non-adiabatic simulations are essential for accurately describing the complex interplay of multiple electronic states in the photochemistry of oxiranes. mdpi.com
Applications of 2r,3s 2 Bromomethyl 3 Phenyloxirane As a Chiral Building Block in Complex Organic Synthesis
Synthesis of Chiral Heterocyclic Compounds (e.g., 1,4-Oxazepanes, Oxazolidines)
The bifunctional nature of (2R,3S)-2-(bromomethyl)-3-phenyloxirane makes it an ideal starting material for the synthesis of chiral heterocyclic compounds. The epoxide and the bromomethyl group can react sequentially with nucleophiles to form rings of various sizes.
1,4-Oxazepanes: The synthesis of chiral 1,4-oxazepane scaffolds can be achieved through a tandem reaction sequence. The process typically begins with the nucleophilic ring-opening of the epoxide by an amino alcohol. For this to lead to a 1,4-oxazepane, a strategic approach involving an N-protected aminoethanol derivative is employed. The amine attacks the less sterically hindered carbon of the epoxide (C2), a reaction that is often regioselective. This is followed by an intramolecular cyclization, where the hydroxyl group, after deprotonation, displaces the bromide from the bromomethyl group in a 7-endo cyclization. This strategy has been applied to prepare polysubstituted oxazepanes with good control over stereochemistry nih.gov.
Oxazolidines and Oxazolidinones: Oxazolidines can be synthesized from chiral epoxides, although the pathway from this compound is less direct than for simpler epoxides. A common method involves the reaction of an epoxide with an imine, catalyzed by a Lewis acid nih.gov. More relevant to this specific building block is the synthesis of oxazolidin-2-ones. This can be achieved by reacting the epoxide with carbon dioxide, often catalyzed by metal-based systems, to form a cyclic carbonate, which can then be converted to the oxazolidinone mdpi.com. Alternatively, reaction of the epoxide with isocyanates can lead directly to oxazolidinones. The stereochemistry of the epoxide is retained in the final product, making this a valuable stereospecific transformation acs.orgtandfonline.com.
Table 1: Proposed Reactions for Heterocycle Synthesis
| Heterocycle | Key Reaction Steps | Stereochemical Outcome |
| 1,4-Oxazepane | 1. Regioselective epoxide ring-opening with an N-protected aminoethanol. 2. Intramolecular Williamson ether synthesis (7-endo cyclization). | Retention of stereochemistry from the parent epoxide. |
| Oxazolidinone | 1. Reaction with CO₂ or an isocyanate. 2. Intramolecular cyclization. | Stereospecific conversion, preserving the trans relationship of the substituents. |
Construction of Stereodefined Complex Molecular Architectures
Chiral epoxides are fundamental building blocks in the total synthesis of complex natural products and other stereodefined molecules nih.govmdpi.com. The this compound serves as a C3-synthon where the two stereocenters are pre-defined. This allows chemists to install specific stereochemistry early in a synthetic sequence, which is then carried through to the final product.
The synthetic utility of such epoxides lies in their predictable reactivity. The oxirane ring can be opened by a wide range of nucleophiles (organocuprates, hydrides, amines, alcohols) in a regio- and stereoselective manner, typically via an SN2 mechanism that results in inversion of configuration at the center of attack. This reaction establishes a new stereocenter relative to the existing ones. The bromomethyl group provides a handle for further elaboration, such as carbon-carbon bond formation via coupling reactions or conversion to other functional groups. This dual functionality enables the construction of intricate carbon skeletons with precise control over the spatial arrangement of substituents researchgate.net. For instance, chiral epoxides are key intermediates in the synthesis of polypropionate units, which are common structural motifs in many bioactive natural products mdpi.com.
Role in Biomimetic Synthetic Strategies, such as Total Synthesis of Natural Product Analogues
Biomimetic synthesis aims to replicate nature's strategies for constructing complex molecules adelaide.edu.aursc.orgnih.gov. In biological systems, epoxidation of unsaturated precursors, such as arenes or polyenes, is a common step in the biosynthesis of secondary metabolites. These biosynthetic epoxides are then often subjected to enzyme-catalyzed cyclization cascades to rapidly build molecular complexity acs.org.
The use of a synthetic, enantiopure epoxide like this compound in a laboratory synthesis is a reflection of this biomimetic principle. It serves as a stable surrogate for a transient biosynthetic intermediate. Chemists can use this building block to initiate their own cyclization cascades or other transformations that mimic biological pathways. For example, acid-catalyzed rearrangement of an epoxide can lead to the formation of multiple rings and stereocenters in a single step, mirroring proposed biosynthetic pathways for certain terpenes and alkaloids adelaide.edu.au. By using a synthetic building block with defined stereochemistry, chemists can produce analogues of natural products that may have improved stability or biological activity.
Precursor for Advanced Pharmaceutical Intermediates and Building Blocks
The structural core derived from the ring-opening of this compound is present in numerous pharmacologically active compounds. Nucleophilic opening of the epoxide ring with ammonia or a primary amine yields a chiral 1-phenyl-2-amino-3-propanol derivative. This scaffold is central to several important drug classes.
A prime example is the phenylpropanolamine (PPA) structure, (1RS,2SR)-2-amino-1-phenylpropan-1-ol, which was widely used as a decongestant and appetite suppressant wikipedia.orgdrugbank.comfda.gov. The specific stereoisomers of PPA are crucial for its activity and are accessible from chiral precursors like phenyloxiranes. Furthermore, derivatives of this amino alcohol core are potent selective norepinephrine reuptake inhibitors (sNRIs), a class of drugs used to treat depression and other neuropsychiatric disorders researchgate.netnih.govsemanticscholar.org. The synthesis of these molecules often relies on chiral building blocks to ensure the correct stereochemistry for optimal interaction with the norepinephrine transporter nih.gov.
Table 2: Pharmaceutical Scaffolds Derived from this compound
| Derived Scaffold | Ring-Opening Nucleophile | Potential Therapeutic Class | Example Drug(s) with Core Structure |
| (2S,3S)-2-Amino-3-bromo-1-phenylpropan-1-ol | Ammonia (NH₃) | Sympathomimetic, Decongestant | Phenylpropanolamine wikipedia.orggoogle.com |
| (2S,3S)-2-(Alkylamino)-3-bromo-1-phenylpropan-1-ol | Primary/Secondary Amine | Norepinephrine Reuptake Inhibitor | Atomoxetine, Reboxetine (structural analogues) |
| Substituted 1,2-Amino Alcohols | Various Amines | Cardiovascular, CNS agents | Propranolol (aryloxypropanolamine analogue) mdpi.com |
Chemical Interactions with Enzymes as Probes for Active Site Geometry and Substrate Specificity
Epoxides are known to be reactive electrophiles that can covalently modify nucleophilic residues in proteins, such as cysteine, histidine, or aspartate. This reactivity makes them suitable as mechanism-based inhibitors or affinity probes for enzymes nih.govacs.org. Functionalized epoxides can be designed to target the active site of a specific enzyme. The ligand portion of the molecule directs the probe to the active site, where the epoxide "warhead" can then react with a nearby nucleophilic amino acid residue, leading to irreversible inhibition nih.govgoogleapis.com.
This compound possesses two electrophilic centers: the epoxide ring carbons and the bromomethyl carbon. This dual reactivity could be exploited to probe the geometry of an enzyme's active site. A molecule designed with this scaffold could first bind non-covalently, and then one of its electrophilic sites could form a covalent bond with a protein residue. The specific residue that is modified and the stereochemistry of the interaction can provide valuable information about the three-dimensional structure and substrate specificity of the active site researchgate.netpsu.edu. For example, epoxide-containing compounds are known inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in inflammation and cardiovascular regulation nih.govnih.govmdpi.com. Studying how chiral epoxides interact with and inhibit such enzymes helps in the design of more potent and selective drugs acs.org.
Future Directions and Emerging Research Avenues for 2r,3s 2 Bromomethyl 3 Phenyloxirane Chemistry
Development of Novel Catalytic Systems for Enhanced Stereoselectivity and Efficiency
The asymmetric synthesis and transformation of chiral epoxides are heavily reliant on catalytic methods. Future research will prioritize the development of more sophisticated catalytic systems that offer superior stereoselectivity, higher efficiency (turnover numbers and frequencies), and broader substrate scope for reactions involving brominated chiral oxiranes.
A primary area of focus is the evolution of metal-salen complexes, such as those involving Cr(III) and Co(III), which have proven effective in the asymmetric ring-opening (ARO) of epoxides. nih.govresearchgate.net The ongoing development aims to create catalysts that operate under milder conditions and at lower loadings. Research into polymeric and heterometallic chiral salen complexes is a promising route, as these systems can enhance catalyst stability, facilitate recovery and reuse, and potentially amplify catalytic activity and enantioselectivity. researchgate.net For instance, combining a cobalt-salen unit with a Lewis acidic group 13 metal salt has been shown to play a crucial role in the kinetic resolution of racemic epoxides. researchgate.net
Another emerging frontier is the application of biocatalysis. Enzymes, particularly epoxide hydrolases (EHs), offer unparalleled stereoselectivity in the hydrolysis of epoxides. nih.gov Future work will likely involve enzyme engineering and directed evolution to create novel biocatalysts tailored for the specific ring-opening of brominated epoxides like (2R,3S)-2-(bromomethyl)-3-phenyloxirane with a wider range of nucleophiles beyond water. nih.gov This could provide access to a diverse array of chiral diols and their derivatives.
| Catalytic System | Potential Advantages for Brominated Oxiranes | Research Focus | Reference |
|---|---|---|---|
| Heterometallic Salen Complexes | Enhanced Lewis acidity, improved catalyst stability and reusability. | Optimization of metal combinations (e.g., Co/Al, Co/Ga) for kinetic resolution. | researchgate.net |
| Polymer-Supported Catalysts | Facilitated catalyst recovery, potential for use in flow chemistry systems. | Development of robust porous materials for catalyst immobilization. | researchgate.net |
| Engineered Epoxide Hydrolases (EHs) | Exceptional stereoselectivity, operation in aqueous media, environmentally benign. | Mutagenesis to alter regioselectivity and accept non-natural substrates/nucleophiles. | nih.gov |
| Chiral Lewis Base Catalysis | Metal-free catalysis, unique activation modes. | Exploring new Lewis bases for enantioselective ring-opening with various nucleophiles. | researchgate.net |
Sustainable Synthesis Approaches for Brominated Chiral Oxiranes
The principles of green chemistry are increasingly influencing the synthesis of fine chemicals. Future research on this compound will emphasize the development of more sustainable and environmentally benign synthetic routes.
One key objective is to minimize the use of hazardous reagents and solvents. This includes exploring eco-friendly brominating agents to replace elemental bromine or N-bromosuccinimide, potentially using systems that generate bromine in situ from more benign precursors like a mixture of NaBr and NaBrO₃. cambridgescholars.com Furthermore, the development of syntheses in greener solvents, such as cyclopentyl methyl ether (CPME), or under solvent-free conditions represents a significant advance. nih.govnih.gov Solvent-free asymmetric ring-opening reactions have already demonstrated high efficiency and atom economy. nih.gov
Biocatalytic approaches are also central to sustainable synthesis. Chemo-enzymatic pathways, for instance using lipase-mediated oxidations, can provide access to chiral epoxide precursors from renewable starting materials, avoiding toxic reagents and harsh conditions often found in traditional chemical synthesis. mdpi.com The integration of continuous flow technology offers another avenue for safer and more efficient production. nih.gov Flow reactors can handle hazardous intermediates more safely, improve heat and mass transfer, and enable automation, which is particularly relevant for potentially exothermic epoxidation or ring-opening reactions. nih.gov
| Synthetic Aspect | Conventional Approach | Emerging Sustainable Approach | Reference |
|---|---|---|---|
| Starting Materials | Petroleum-derived precursors | Renewable feedstocks (e.g., from cellulose (B213188) pyrolysis) | mdpi.com |
| Bromination | Elemental bromine, N-bromosuccinimide | In-situ generation of Br₂ from NaBr/NaBrO₃, enzymatic halogenation | cambridgescholars.com |
| Solvents | Chlorinated hydrocarbons (e.g., dichloromethane) | Green solvents (CPME), water, or solvent-free conditions | nih.govnih.govtandfonline.com |
| Catalysis | Stoichiometric reagents, heavy metal catalysts | Biocatalysis (enzymes), recyclable heterogeneous catalysts | researchgate.netmdpi.commdpi.com |
| Process Technology | Batch processing | Continuous flow microreactor systems | nih.gov |
Exploration of New Reactivity Modes and Cascade Transformations
Beyond its conventional use in S_N2-type ring-opening reactions, future research will aim to uncover novel reactivity modes for this compound. The goal is to leverage its unique structural features to design sophisticated cascade transformations that can rapidly build molecular complexity from this simple chiral precursor.
One promising area is the exploration of intramolecular reactions. The proximity of the bromomethyl group to the epoxide allows for the design of intramolecular cyclizations following an initial ring-opening event, leading to complex heterocyclic systems such as substituted oxetanes or tetrahydrofurans. Another avenue involves investigating rearrangements and ring-expansion reactions, potentially catalyzed by Lewis acids, to generate larger ring systems like polyoxygenated oxepanes. rsc.org
Furthermore, the development of stereospecific transformations that proceed via unconventional intermediates is a key research target. For example, drawing inspiration from the synthesis of thiiranes from oxiranes, research could explore analogous reactions for this compound. nih.gov The generation of ylide intermediates from the epoxide could trigger subsequent electrocyclization or cycloaddition reactions, providing access to entirely new classes of compounds. nih.govthieme.de Such cascade processes, where multiple bonds are formed in a single operation, are highly desirable for their efficiency and elegance.
Advanced Computational Methodologies for Predictive Design and Reaction Optimization
The synergy between experimental and computational chemistry is poised to accelerate innovation in the field of chiral oxiranes. Advanced computational methodologies, particularly Density Functional Theory (DFT), are becoming indispensable tools for understanding and predicting the behavior of these molecules. sciforum.netmdpi.com
DFT calculations can be used to model the transition states of epoxidation and ring-opening reactions, providing deep insights into the origins of regio- and stereoselectivity. researchgate.netnih.gov This understanding is crucial for the rational design of new catalysts (Section 8.1) with enhanced selectivity. By calculating the energy profiles of different reaction pathways, researchers can predict the most likely products and identify potential side reactions, thereby optimizing reaction conditions to maximize yield and purity. sciforum.netpreprints.org For example, computational studies can elucidate the role of substituents on reactivity, helping to predict how modifications to the phenyl or bromomethyl groups would impact the oxirane's behavior. ajpchem.org
Looking forward, the integration of machine learning and artificial intelligence (AI) with quantum chemical data will lead to the development of powerful predictive models. rsc.orgarxiv.org These models could anticipate the stereochemical outcome of a reaction based on the structures of the epoxide, nucleophile, and catalyst. nih.gov Such in silico screening would dramatically reduce the experimental effort required for catalyst discovery and reaction optimization, enabling a more rapid and resource-efficient exploration of the synthetic potential of this compound. rsc.org
| Computational Method | Application Area | Objective | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Mechanism Elucidation | Model transition states to understand the origin of stereoselectivity in ring-opening reactions. | researchgate.netnih.gov |
| Quantum Mechanics (QM) | Catalyst Design | Simulate catalyst-substrate interactions to design more efficient and selective catalysts. | preprints.org |
| Quantitative Structure–Activity Relationship (QSAR) | Reactivity Prediction | Correlate structural properties (e.g., electronic effects of substituents) with reaction outcomes. | ajpchem.org |
| Machine Learning / AI | Predictive Modeling | Develop models to predict reaction outcomes (yield, stereoselectivity) for new substrate/catalyst combinations. | rsc.orgarxiv.org |
Q & A
Q. What are the key methods for synthesizing (2R,3S)-2-(bromomethyl)-3-phenyloxirane with high enantiomeric purity?
The compound can be synthesized via stereoselective epoxidation of allylic alcohols or through asymmetric catalytic methods. For example, a one-pot synthesis from benzyl alcohols and aldehydes using optimized conditions (e.g., 10:1 hexane/ethyl acetate with 3% triethylamine) yielded a diastereomeric ratio (d.r.) >20:1 . Chiral auxiliaries or catalysts (e.g., Sharpless epoxidation) may further enhance stereocontrol. Post-synthesis purification via flash chromatography or recrystallization (e.g., dichloromethane/hexane) is critical to isolate the desired enantiomer .
Q. How is the stereochemistry of this compound confirmed experimentally?
X-ray crystallography is the gold standard. For example, in related epoxides, crystal structures were determined using MoKα radiation (λ = 0.7107 Å) and refined via SHELXL-97, revealing deviations from the least-squares plane of the oxirane ring (e.g., ±0.1–0.3 Å) to confirm stereochemistry . NMR analysis (e.g., - and -NMR) coupled with NOESY can corroborate spatial arrangements of substituents .
Q. What analytical techniques are used to assess the purity and stability of this compound?
- Chromatography : TLC (e.g., 4:1 hexane/ethyl acetate) monitors reaction progress, while HPLC (chiral columns) quantifies enantiomeric excess.
- Spectroscopy : -NMR (if fluorinated analogs are present) and FT-IR verify functional groups.
- Stability : Accelerated degradation studies under varying pH/temperature assess hydrolytic susceptibility of the epoxide ring .
Advanced Research Questions
Q. How can conflicting stereochemical assignments in X-ray data be resolved for this epoxide?
Discrepancies may arise from disordered crystal packing or twinning. Refinement using SHELXL with restraints on bond lengths/angles and validation tools (e.g., PLATON) can resolve ambiguities . For example, in a related structure, hydrogen bonding (O–H···O, d = 2.73 Å) stabilized the crystal lattice, aiding unambiguous assignment . Computational methods (DFT or molecular docking) may complement experimental data to validate proposed configurations.
Q. What strategies mitigate racemization during functionalization of this compound?
Racemization often occurs via ring-opening reactions. To minimize this:
Q. How does the bromomethyl group influence the reactivity of the epoxide compared to analogs (e.g., chloromethyl or fluoromethyl derivatives)?
The bromomethyl group enhances electrophilicity due to bromide’s polarizability, facilitating nucleophilic ring-opening reactions (e.g., SN2 mechanisms). In contrast, fluoromethyl analogs exhibit reduced reactivity due to stronger C–F bonds, while chloromethyl derivatives show intermediate behavior . Comparative kinetic studies (e.g., with azide ions) quantify these differences.
Q. What role does this compound play in synthesizing bioactive molecules?
It serves as a chiral building block for pharmaceuticals. For example, epoxide-containing intermediates are used in β-lactam antibiotics or kinase inhibitors. The bromomethyl group can be functionalized via cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups . Case studies include derivatization to carbamoyloxiranes for antidiabetic agents .
Methodological Considerations
Q. How to design experiments for studying the hydrolytic stability of this epoxide in aqueous media?
- Kinetic assays : Monitor hydrolysis rates via HPLC or conductivity measurements at varied pH (1–13).
- Isotopic labeling : Use -HO to track oxygen incorporation into the diol product.
- Computational modeling : Predict transition states (e.g., using Gaussian) to identify hydrolysis pathways (acid- vs. base-catalyzed) .
Q. What computational tools predict the regioselectivity of epoxide ring-opening reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict nucleophilic attack at the less-hindered carbon. For example, in 3-phenyloxiranes, the phenyl group sterically directs attack to the bromomethyl-bearing carbon . Software like Gaussian or ORCA is used for these simulations.
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?
Deviations may arise from solvent effects, conformational flexibility, or improper DFT parameters (e.g., solvent model selection). Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
